
4-Bromo-2-fluoro-N-methylbenzamide
Descripción general
Descripción
4-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has an average mass of 232.050 Da and a monoisotopic mass of 230.969498 Da . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-N-methylbenzamide consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-N-methylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 150.2±3.0 cm3 .Aplicaciones Científicas De Investigación
Application 1: Synthesis of MDV 3100
- Summary of the Application : 4-Bromo-2-fluoro-N-methylbenzamide is used as an intermediate in the synthesis of MDV 3100 . MDV 3100 is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
- Results or Outcomes : The outcome of using 4-Bromo-2-fluoro-N-methylbenzamide in the synthesis of MDV 3100 is the production of an androgen-receptor antagonist. This compound has important applications in the treatment of diseases like prostate cancer where androgens play a key role .
Application 2: Phosphodiesterase Inhibition
- Summary of the Application : N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-N-methylbenzamide, is known to be a potent inhibitor of PDE10A (phosphodiesterase) . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond, which is found in many substances within the body, including DNA and RNA. Inhibiting these enzymes can have various effects, depending on the specific type of phosphodiesterase being inhibited.
- Results or Outcomes : The outcome of using N-Methylbenzamide as a phosphodiesterase inhibitor would be the prevention of the breakdown of the phosphodiester bond. This could have various effects, depending on the specific type of phosphodiesterase being inhibited .
Application 3: Fluorinated Building Blocks
- Summary of the Application : 4-Bromo-2-fluoro-N-methylbenzamide is used as a fluorinated building block . Fluorinated building blocks are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Results or Outcomes : The outcome of using 4-Bromo-2-fluoro-N-methylbenzamide as a fluorinated building block would be the production of various organic compounds, depending on the specific reactions involved .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJCFNRLEJHPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640781 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-N-methylbenzamide | |
CAS RN |
749927-69-3 | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

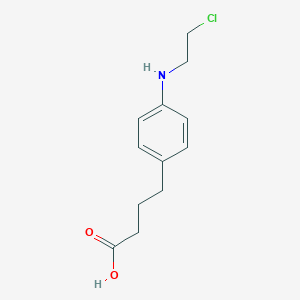
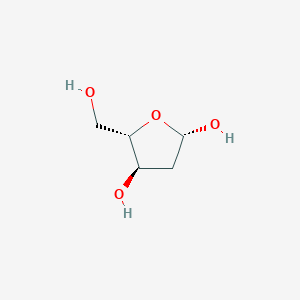




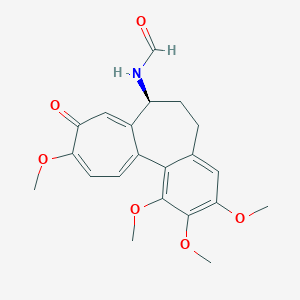
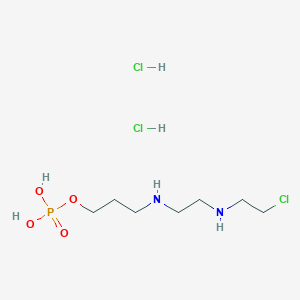



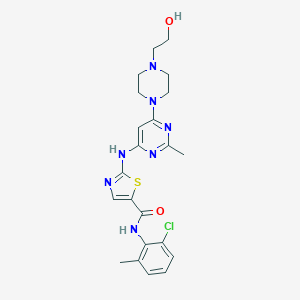
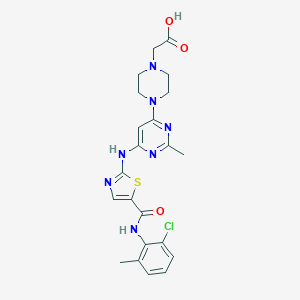
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)